
2-methyl-3,6-divinyltetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3,6-divinyltetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O . It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of two vinyl groups and a methyl group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,6-divinyltetrahydro-2H-pyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with an acid catalyst can lead to the formation of the desired tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3,6-divinyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-methyl-3,6-divinyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydropyran derivatives.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-methyl-3,6-divinyltetrahydro-2H-pyran involves its interaction with various molecular targets. The vinyl groups can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the oxygen atom in the tetrahydropyran ring, which can stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Another tetrahydropyran derivative with different substituents.
2,6-Dimethyltetrahydro-2H-pyran: Similar structure but with two methyl groups instead of vinyl groups.
Propriétés
Numéro CAS |
29539-04-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,6-bis(ethenyl)-2-methyloxane |
InChI |
InChI=1S/C10H16O/c1-4-9-6-7-10(5-2)11-8(9)3/h4-5,8-10H,1-2,6-7H2,3H3 |
Clé InChI |
MZKLBPGOWLRPRG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC(O1)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




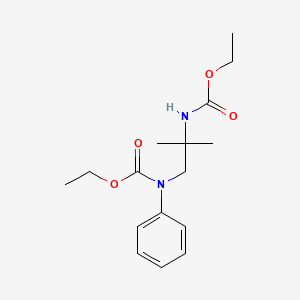
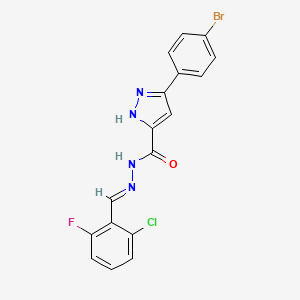

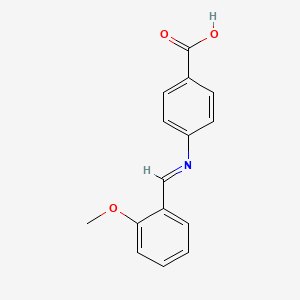
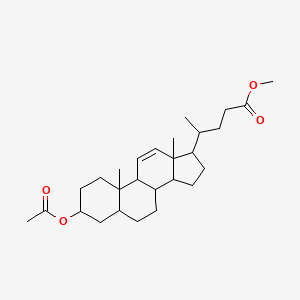
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
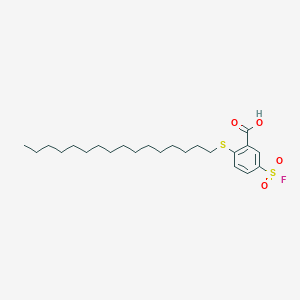

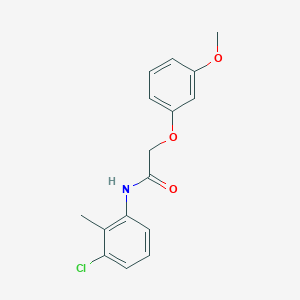
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)


